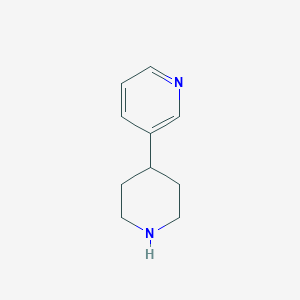

3-(Piperidin-4-yl)pyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-piperidin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-10(8-12-5-1)9-3-6-11-7-4-9/h1-2,5,8-9,11H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBPGGIIQVBPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405602 | |

| Record name | 3-(Piperidin-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161609-89-8 | |

| Record name | 3-(Piperidin-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-4-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Piperidin 4 Yl Pyridine and Its Derivatives

De Novo Synthesis Approaches to the 3-(Piperidin-4-yl)pyridine Core Structure

The de novo synthesis of the this compound core involves the independent construction of the piperidine (B6355638) and pyridine (B92270) rings, followed by their linkage, or the formation of one ring onto a pre-existing partner ring.

Cyclization Reactions for Piperidine Ring Formation

A variety of cyclization strategies have been employed to construct the piperidine ring. These methods often start from acyclic precursors and utilize intramolecular reactions to form the six-membered nitrogen-containing ring.

One common approach involves the Dieckmann condensation of diesters derived from the addition of a primary amine to two moles of an alkyl acrylate, which, after hydrolysis and decarboxylation, yields 4-piperidones. dtic.mil These 4-piperidones are valuable intermediates that can be further functionalized to introduce the pyridine ring at the 4-position. youtube.com Aldol condensations have also been utilized to give access to 4-substituted piperidines. youtube.com

Another powerful method is the aza-Prins cyclization, where N-tosyl homoallylamine reacts with a carbonyl compound in the presence of a Lewis acid like AlCl₃ to provide trans-2-substituted-4-halopiperidines with good diastereoselectivity. organic-chemistry.org Furthermore, radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates presents a pathway to 2,4-disubstituted piperidines. organic-chemistry.org Oxidative amination of non-activated alkenes, catalyzed by gold(I) or palladium complexes, offers a route to substituted piperidines through the difunctionalization of a double bond and simultaneous N-heterocycle formation. nih.gov

| Cyclization Method | Starting Materials | Key Reagents/Catalysts | Product Type |

| Dieckmann Condensation | Primary amine, alkyl acrylates | Base | 4-Piperidones |

| Aza-Prins Cyclization | N-tosyl homoallylamine, carbonyl compound | AlCl₃ | trans-2-Substituted-4-halopiperidines |

| Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoates | Radical initiator | 2,4-Disubstituted piperidines |

| Oxidative Amination | Non-activated alkenes | Gold(I) or Palladium catalyst | Substituted piperidines |

Pyridine Ring Construction Methodologies

The construction of the pyridine ring can be achieved through various well-established synthetic methods. acsgcipr.org The choice of method often depends on the desired substitution pattern on the pyridine ring.

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. slideshare.net This method is highly versatile for creating substituted pyridines. illinois.edu Other approaches involve catalyzed reactions of aldehydes and ketones with ammonia at high temperatures and pressures. acsgcipr.org

Modern methods for pyridine synthesis include cycloaddition reactions, such as Diels-Alder reactions between dienes and nitriles, and metal-catalyzed syntheses. acsgcipr.orgillinois.edu For instance, a three-component coupling strategy involving the union of an aldehyde, an α,β-unsaturated carbonyl system, and a dithiane, mediated by a metallacycle, allows for the convergent assembly of polysubstituted pyridines with complete regiochemical control. nih.gov

| Pyridine Synthesis Method | Key Reactants | General Outcome |

| Hantzsch Synthesis | Aldehyde, β-ketoester, ammonia | Dihydropyridines (oxidized to pyridines) |

| Aldehyde/Ketone + Ammonia | Aldehydes, ketones, ammonia | Simple pyridines (e.g., picolines) |

| Three-Component Coupling | Aldehyde, α,β-unsaturated carbonyl, dithiane | Polysubstituted pyridines |

| Cycloaddition/Diels-Alder | Dienes, nitriles | Substituted pyridines |

Coupling Strategies for the Piperidine-Pyridine Linkage

Directly coupling a pre-formed piperidine ring with a pyridine ring is a common and efficient strategy for the synthesis of this compound.

A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. This approach couples aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate to furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. acs.orgnih.gov Subsequent reduction of the tetrahydropyridine affords the desired 3-substituted piperidine. acs.orgnih.gov

Organometallic coupling reactions are also employed. For instance, a protected 4-iodopiperidine can be converted to an organozinc intermediate, which then undergoes a palladium-catalyzed coupling with an appropriate pyridine derivative to yield the 4-aryl piperidine. youtube.com Similarly, a cobalt-diamine complex can catalyze the direct coupling of the piperidinyl iodide with an aryl magnesium bromide. youtube.com

Functionalization and Derivatization of the this compound Scaffold

Once the core this compound structure is assembled, further derivatization can be achieved by modifying either the piperidine or the pyridine moiety.

N-Substitution Reactions on the Piperidine Moiety

The secondary amine of the piperidine ring is a common site for functionalization. N-substitution reactions allow for the introduction of a wide variety of substituents, which can significantly influence the pharmacological properties of the molecule.

Standard alkylation reactions using alkyl halides or reductive amination with aldehydes or ketones are frequently employed to introduce alkyl groups onto the piperidine nitrogen. nih.gov N-arylation can also be achieved through various cross-coupling methodologies. A general strategy to access N-(hetero)arylpiperidines involves a pyridine ring-opening and ring-closing approach via Zincke imine intermediates, which generates pyridinium salts that can be subsequently hydrogenated. chemrxiv.org

| N-Substitution Reaction | Reagents | Introduced Group |

| Alkylation | Alkyl halides, Base | Alkyl group |

| Reductive Amination | Aldehyde or Ketone, Reducing agent | Substituted alkyl group |

| Zincke Reaction/Hydrogenation | Pyridine, (Hetero)arylaniline | (Hetero)aryl group |

Substituent Introduction on the Pyridine Ring

The pyridine ring of this compound can undergo various substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom.

Electrophilic aromatic substitution on the pyridine ring is generally difficult but can occur at the C-3 position under harsh conditions. slideshare.net However, the pyridine ring is more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions, especially if a good leaving group is present. slideshare.net The reactivity of pyridinium ions towards nucleophiles like piperidine has been studied, showing a different leaving group order compared to typical SNAr reactions on activated aryl substrates. nih.gov

Nitration of pyridines can be achieved using reagents like dinitrogen pentoxide (N₂O₅) to introduce a nitro group, typically at the 3-position. researchgate.net This nitro group can then be a handle for further transformations, such as reduction to an amino group or displacement in nucleophilic substitution reactions. ntnu.no

| Pyridine Ring Substitution | Position(s) | Typical Reagents/Conditions |

| Electrophilic Substitution | C-3 | Harsh conditions |

| Nucleophilic Substitution | C-2, C-4 | Good leaving group, Nucleophile |

| Nitration | C-3 | Dinitrogen pentoxide (N₂O₅) |

Modifications at the 4-Position of the Piperidine Ring

The 4-position of the piperidine ring in this compound derivatives is a common site for chemical modification to explore structure-activity relationships. These modifications can range from the introduction of simple alkyl or aryl groups to more complex functional moieties.

One approach to such modifications involves the synthesis of (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives. In this case, variations at the N-terminal of the piperidine introduce an amide moiety, and further substitutions can be made on the phenyl ring of the aryl carboxamide. researchgate.net For instance, derivatives with nitro and fluoro substitutions on the phenyl ring have been synthesized and studied for their biological activities. researchgate.net

Another strategy for functionalizing the 4-position is through the synthesis of 4-aryl 4-acyl piperidine derivatives. A novel process for this transformation has been described using indium metal. google.com This method involves reacting a 4-aryl pyridine with an acid anhydride in the presence of indium powder to yield the corresponding 1,4-diacyl 4-aryl piperidine. google.com This reaction can be performed with various substituted phenyl pyridines and different acid anhydrides, allowing for a range of acyl groups to be introduced at the 4-position. google.com

The following table summarizes examples of modifications at the 4-position of the piperidine ring in related structures:

| Starting Material | Reagents | Modification at 4-Position | Reference |

| 4-phenyl pyridine | Acetic anhydride, Indium powder | Introduction of an acetyl group | google.com |

| 4-(substituted phenyl) pyridines | Propionic anhydride, Indium powder | Introduction of a propionyl group | google.com |

| Piperidine framework | Substituted phenyl carboxamides | Introduction of a {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone moiety | researchgate.net |

Stereoselective Synthesis of Chiral this compound Analogs

The development of stereoselective methods for the synthesis of chiral this compound analogs is of great importance, as the stereochemistry of these molecules often plays a crucial role in their biological activity. acs.org Several strategies have been employed to achieve high enantioselectivity in the synthesis of chiral piperidines.

One powerful approach is the catalytic enantioselective synthesis of 3-piperidines from arylboronic acids and pyridine. acs.orgnih.gov This method utilizes a rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a partially reduced pyridine derivative to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. acs.orgnih.gov A subsequent reduction step then affords the enantioenriched 3-substituted piperidine. acs.orgnih.gov This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, provides access to a wide variety of chiral 3-piperidine structures. acs.orgnih.gov

Kinetic resolution is another effective strategy for obtaining enantioenriched piperidines. nih.govwhiterose.ac.uk This technique can be applied to racemic mixtures of disubstituted piperidines, where a chiral catalyst selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. nih.gov For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines can be achieved using n-BuLi and sparteine, yielding both the resolved starting material and the 2,2-disubstituted product with high enantiomeric ratios. whiterose.ac.uk

Asymmetric intramolecular aza-Michael cyclizations have also emerged as a valuable method for the synthesis of chiral nitrogen heterocycles, including piperidines. whiterose.ac.uk Chiral phosphoric acids are effective catalysts for these reactions, promoting the cyclization of suitable precursors to form enantioenriched piperidine scaffolds. whiterose.ac.uk

The following table provides an overview of stereoselective synthetic methods for chiral piperidine analogs:

| Method | Key Features | Catalyst/Reagent | Reference |

| Catalytic Enantioselective Synthesis | Cross-coupling of pyridine and boronic acids; high yield and enantioselectivity. | Rhodium catalyst | acs.orgnih.gov |

| Kinetic Resolution | Separation of enantiomers from a racemic mixture. | Chiral hydroxamic acids or n-BuLi/sparteine | nih.govwhiterose.ac.uk |

| Asymmetric Intramolecular aza-Michael Cyclization | Enantioselective formation of the piperidine ring. | Chiral phosphoric acids | whiterose.ac.uk |

These advanced synthetic methods provide access to a diverse range of chiral this compound analogs with high optical purity, which is essential for the development of new therapeutic agents. chim.it

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. ijarsct.co.innih.gov This involves the use of environmentally benign solvents, catalysts, and starting materials, as well as the development of more efficient and atom-economical reactions. nih.govrasayanjournal.co.in

One sustainable approach is the synthesis of piperidines from biomass-derived starting materials. For example, a novel transformation of furfural, a bio-based platform chemical, into piperidine has been developed. nih.gov This process utilizes a surface single-atom alloy catalyst (Ru1CoNP/HAP) and proceeds via a one-pot amination in the presence of ammonia and hydrogen under mild conditions, achieving high yields of piperidine. nih.gov This strategy offers a renewable route to the piperidine core, reducing reliance on fossil fuels. nih.gov

The use of greener reaction conditions is another key aspect of sustainable synthesis. rasayanjournal.co.in Multicomponent reactions (MCRs) are particularly advantageous in this regard, as they allow for the synthesis of complex molecules in a single step, reducing the number of synthetic operations and the amount of waste generated. rasayanjournal.co.in Solventless approaches and the use of alternative energy sources like microwave irradiation and ultrasound are also being explored to create more environmentally friendly synthetic protocols for pyridine derivatives. ijarsct.co.inrasayanjournal.co.in

An efficient green chemistry approach has been developed for the synthesis of N-substituted piperidones, which are key intermediates for many piperidine-containing compounds. nih.gov This methodology presents significant advantages over classical methods by reducing the number of synthetic steps and employing less hazardous reagents. nih.gov

The following table highlights some green and sustainable approaches to the synthesis of piperidine and pyridine derivatives:

| Green Chemistry Approach | Key Principle | Example | Reference |

| Use of Renewable Feedstocks | Synthesis from biomass-derived materials. | Synthesis of piperidine from furfural. | nih.gov |

| Multicomponent Reactions (MCRs) | Combining multiple reactants in a single pot to increase efficiency. | One-pot synthesis of benzopyrano[2,3-d]pyrimidine derivatives. | rasayanjournal.co.in |

| Solventless Synthesis | Reactions conducted without a solvent to reduce waste. | "Grindstone Chemistry Technique" for dihydropyrimidinones. | rasayanjournal.co.in |

| Alternative Energy Sources | Using microwave or ultrasound to accelerate reactions and reduce energy consumption. | Microwave-assisted synthesis of pyrimidine derivatives. | rasayanjournal.co.in |

| Efficient Catalysis | Development of highly active and recyclable catalysts. | Ru1CoNP/HAP surface single-atom alloy catalyst. | nih.gov |

By integrating these green chemistry principles into synthetic strategies, the production of this compound and its analogs can be made more sustainable and environmentally responsible.

Analytical Techniques for Structural Elucidation and Purity Assessment in this compound Synthesis

The synthesis of this compound and its derivatives requires robust analytical techniques for the confirmation of their chemical structures and the assessment of their purity. A combination of spectroscopic and chromatographic methods is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of protons and carbons. researchgate.netipb.pt For this compound, characteristic signals in the ¹H NMR spectrum would correspond to the protons on the pyridine and piperidine rings. Similarly, the ¹³C NMR spectrum would show distinct peaks for the carbons of both heterocyclic rings. ipb.pt Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to further confirm the structure by establishing correlations between protons and carbons. ipb.pt

Mass Spectrometry (MS) is another essential technique for determining the molecular weight of the synthesized compounds and confirming their elemental composition. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula of a compound with a high degree of confidence. rsc.org Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. researchgate.net

Chromatographic Methods , such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are widely used to monitor the progress of reactions, separate components of a mixture, and assess the purity of the final products. ptfarm.pl TLC is a simple and rapid technique for qualitative analysis, while HPLC provides quantitative information about the purity of a compound. ptfarm.pl A validated reverse-phase HPLC (RP-HPLC) method can be developed for the determination and purity evaluation of this compound derivatives. ptfarm.pl Chiral HPLC is particularly important for determining the enantiomeric excess of stereoselective synthesis products. nih.gov

Infrared (IR) Spectroscopy can be used to identify the presence of specific functional groups in the molecule. For example, the IR spectrum of a this compound derivative would show characteristic absorption bands for C-H, C-N, and C=C bonds.

The following table summarizes the key analytical techniques used in the synthesis of this compound and its derivatives:

| Analytical Technique | Information Provided | Application |

| ¹H and ¹³C NMR Spectroscopy | Molecular structure, connectivity of atoms, chemical environment of nuclei. | Structural elucidation of the final product and intermediates. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. | Confirmation of the molecular formula. |

| High-Performance Liquid Chromatography (HPLC) | Purity of the compound, separation of enantiomers (chiral HPLC). | Purity assessment and determination of enantiomeric excess. |

| Thin-Layer Chromatography (TLC) | Qualitative analysis of reaction progress and purity. | Monitoring reactions and preliminary purity checks. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Functional group analysis. |

Through the combined use of these analytical techniques, the identity, structure, and purity of synthesized this compound derivatives can be unequivocally established.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Piperidin 4 Yl Pyridine Derivatives

Design Principles for Investigating SAR in 3-(Piperidin-4-yl)pyridine Series

The investigation of SAR in the this compound series is often guided by established medicinal chemistry principles, including structure-based drug design and scaffold-based optimization. A common approach involves identifying a lead compound and systematically modifying its distinct structural components—the piperidine (B6355638) ring, the pyridine (B92270) ring, and the linker connecting them—to probe interactions with the biological target.

A key design principle is the use of the 3-substituted-4-phenylpyridine scaffold as a novel starting point for inhibitors of enzymes like Cholesterol 24-hydroxylase (CH24H) acs.org. Researchers validate a core structure and then perform targeted modifications to enhance activity. For instance, the introduction of a piperidin-4-yl group onto a 4-phenylpyridine (B135609) scaffold served as a foundational step in developing new inhibitors acs.org. The optimization process is often guided by computational tools and physicochemical parameters, such as ligand-lipophilicity efficiency (LLE), to identify candidates with improved potency and selectivity acs.org.

Another fundamental design strategy is the rational exploration of substituents on both the piperidine and pyridine rings. SAR studies systematically evaluate how changes in the size, shape, electronics, and lipophilicity of these substituents affect biological endpoints like receptor binding affinity or enzyme inhibition researchgate.netnih.govnih.gov. This involves creating libraries of analogs with varied functional groups to map the chemical space and identify key interactions that govern the molecule's activity. The analysis of these relationships helps in constructing predictive models for designing more potent and selective compounds nih.gov.

Influence of Piperidine Ring Substituents on Biological Activity and Selectivity

The piperidine ring is a crucial component of the this compound scaffold, and its substitution pattern significantly modulates the pharmacological profile of the derivatives. Modifications at the nitrogen atom (N-1) and the 4-position of the ring have been extensively studied to understand their impact on biological activity and selectivity.

Substitutions on the nitrogen atom of the piperidine ring play a pivotal role in defining the interaction of this compound derivatives with their biological targets. The nature of the N-substituent can influence binding affinity, selectivity, and functional activity.

For instance, in a series of compounds designed for antileukemic activity, the presence of a benzyl (B1604629) or a Boc (tert-butyloxycarbonyl) group at the N-1 position of the piperidine ring was found to be important for optimal cytostatic properties researchgate.net. Similarly, in the development of acetylcholinesterase (AChE) inhibitors, a benzyl group on the piperidine nitrogen was a key structural feature of the lead compound nih.gov. Isosteric replacements or modifications of this N-benzylpiperidine moiety were generally detrimental to the inhibitory activity, highlighting its critical role in binding to the enzyme nih.gov.

Molecular docking studies on derivatives of 4-aminomethyl piperidine aimed at the µ-opioid receptor have further elucidated the role of N-substitutions. These studies help in understanding the binding modes and affinities of the synthesized compounds, comparing them with standard molecules like Morphine and Fentanyl tandfonline.com. The interactions of these derivatives within the binding pocket of the receptor are highly dependent on the substituents, which can engage with key residues such as Q124, D147, and Y148 tandfonline.com.

Table 1: Impact of N-Substitutions on Biological Activity

| Core Scaffold | N-Substituent | Target | Observed Effect | Reference |

|---|---|---|---|---|

| 4-(3-(Piperidin-4-yl)propyl)piperidine | Benzyl or Boc group | Leukemia cell lines | Important for optimal cytostatic properties. | researchgate.net |

| 3-[2-(Piperidin-4-yl)ethylamino]pyridazine | Benzyl group | Acetylcholinesterase (AChE) | Crucial for high inhibitory activity; modifications are detrimental. | nih.gov |

| 4-Amino methyl piperidine | Various substituents | µ-opioid receptor | Influences binding affinity and interaction with key residues in the binding pocket. | tandfonline.com |

The 4-position of the piperidine ring is another critical site for modification that significantly affects the pharmacological properties of this compound derivatives. Substituents at this position can modulate analgesic potency, receptor affinity, and other biological activities.

In the development of compounds with analgesic properties, a series of 4,4-disubstituted piperidines were synthesized and evaluated. Several of these analogs demonstrated analgesic potency comparable to morphine and exhibited high affinity for naloxone binding sites in rat brain membranes, indicating interaction with opioid receptors nih.gov. The nature and orientation of the substituents at the 4-position are crucial for achieving this opiate-like activity nih.gov.

Table 2: Influence of 4-Position Piperidine Substitutions

| Compound Series | 4-Position Substituent(s) | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| 4,4-disubstituted piperidines | Various | Analgesic activity (opioid receptors) | Several analogs showed potency comparable to morphine and high affinity for naloxone binding sites. | nih.gov |

| 4-(3-(Piperidin-4-yl)propyl)piperidine derivatives | Two or three aromatic groups | Antileukemic activity | Important for optimal cytostatic properties. | researchgate.net |

Role of Pyridine Ring Modifications in Pharmacological Efficacy

The position and electronic nature of substituents on the pyridine ring have a profound impact on the molecule's properties and biological activity. Electron-donating and electron-withdrawing groups can alter the electron density of the pyridine nitrogen, affecting its ability to form hydrogen bonds or engage in other interactions with a biological target.

Studies on NNN pincer-type ligands, which feature a central substituted pyridine ring, have shown that substituents at the 4-position of the pyridine ring can modulate the electron donor ability of the ligand nih.gov. For example, functional groups such as -OH, -OBn, -H, -Cl, and -NO2 were found to influence the electronic properties, which were characterized using techniques like NMR spectroscopy, X-ray diffraction, and cyclic voltammetry nih.gov. These electronic effects can be correlated with the reactivity and coordination chemistry of the resulting metal complexes nih.gov.

In the context of nicotinic receptor agonists, analogs of epibatidine (B1211577) with substitutions on the 2'-pyridine ring were synthesized to assess their effects on receptor affinity and efficacy nih.gov. Different substituents, such as fluoro, bromo, and amino groups, led to varied profiles of affinity, potency, and selectivity across different nicotinic receptor subtypes (e.g., α4β2, α3β4). For instance, a fluoro analog displayed significantly greater affinity for β2-containing receptors over β4-containing ones, while an amino analog showed greater efficacy at α3β4 receptors nih.gov. These findings underscore the importance of the substitution pattern on the pyridine ring for achieving subtype selectivity.

Table 3: Positional and Electronic Effects of Pyridine Substitutions

| Compound Series | Pyridine Substituent | Position | Observed Effect | Reference |

|---|---|---|---|---|

| NNN pincer-type ligands | -OH, -OBn, -H, -Cl, -NO2 | 4-position | Modulates electron donor ability and coordination chemistry. | nih.gov |

| Epibatidine analogs | Fluoro | 2'-position | 52- to 875-fold greater affinity at β2- than at β4-containing nicotinic receptors. | nih.gov |

| Epibatidine analogs | Bromo | 2'-position | 4- to 55-fold greater affinity at β2- than at β4-containing nicotinic receptors. | nih.gov |

| Epibatidine analogs | Amino | 2'-position | 10- to 115-fold greater affinity at β2- than at β4-containing nicotinic receptors; greater efficacy at α3β4. | nih.gov |

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound while maintaining or enhancing its biological activity. In the context of this compound derivatives, replacing the pyridine ring with other heterocyclic or carbocyclic systems has been explored to modulate activity and properties.

For example, in a series of Lysine (B10760008) Specific Demethylase 1 (LSD1) inhibitors, replacing the pyridine core with a benzene (B151609) ring resulted in a significant (approximately 170-fold) loss of potency, highlighting the importance of the pyridine nitrogen for activity nih.gov. Conversely, in the development of c-Met kinase inhibitors, the bioisosteric replacement of a central benzene ring in cabozantinib (B823) with an unsubstituted pyridine ring yielded a compound with potent inhibitory activity comparable to the parent drug mdpi.com. However, replacing it with a trimethylpyridine led to a loss of efficacy, demonstrating that the substitution pattern of the bioisostere is critical mdpi.com.

Table 4: Examples of Bioisosteric Replacements for the Pyridine Ring

| Original Scaffold | Bioisosteric Replacement | Target/Drug Class | Outcome | Reference |

|---|---|---|---|---|

| Pyridine | Benzene | LSD1 Inhibitors | ~170-fold decrease in potency. | nih.gov |

| Benzene (in Cabozantinib) | Pyridine | c-Met Kinase Inhibitors | Maintained potent inhibitory activity. | mdpi.com |

| Pyridine (in Rupatadine) | 3-azabicyclo[3.1.1]heptane | Antihistamines | Improved solubility, metabolic stability, and lipophilicity. | chemrxiv.org |

| Pyridine-N-oxide | 2-difluoromethylpyridine | Quorum Sensing Inhibitors | Enhanced biological activity. | nih.govrsc.org |

Biological Activities and Pharmacological Applications of 3 Piperidin 4 Yl Pyridine and Its Derivatives

Enzyme Inhibition Profile of 3-(Piperidin-4-yl)pyridine Analogs

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in various diseases. These compounds have shown significant promise in targeting enzymes involved in epigenetic regulation, cholesterol metabolism, and inflammatory pathways.

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition Studies

A series of compounds containing the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) moiety have been developed as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a crucial role in gene expression regulation. nih.gov These inhibitors have demonstrated significant potential in cancer therapy due to the overexpression of LSD1 in various malignancies. nih.gov

The inhibitory activity of these analogs is influenced by the substituents on the phenyl ring. For instance, compounds with a 4-CF3, -Me, or -OCF3 substitution on the 6-phenyl ring exhibit high potency and selectivity against LSD1. nih.gov Enzyme kinetics studies have revealed that these compounds act as competitive inhibitors with respect to the dimethylated H3K4 substrate. nih.gov

| Compound | R | LSD1 Kᵢ (μM) |

| 5 | H | 2.1 |

| 16 | 4-CF₃ | 0.053 |

| 17 | 4-Me | 0.029 |

| 22 | 4-OCF₃ | <0.046 |

Cholesterol 24-Hydroxylase (CH24H) Inhibition

3,4-disubstituted pyridine (B92270) derivatives have emerged as potent and selective inhibitors of Cholesterol 24-Hydroxylase (CH24H), a brain-specific cytochrome P450 enzyme that metabolizes cholesterol. acs.orgnih.gov The design of these inhibitors has been guided by a structure-based drug design approach, leading to the discovery of compounds with nanomolar inhibitory activity. acs.orgnih.gov

The introduction of a piperidin-4-yl group at the 3-position of the 4-phenylpyridine (B135609) scaffold yielded a compound with an IC₅₀ value of 950 nM, validating this class of compounds as CH24H inhibitors. acs.org Further optimization, including the replacement of the piperidin-4-yl group with a piperazinyl or phenyl group, significantly enhanced the inhibitory activity. acs.org A notable example is a 4-(4-methyl-1-pyrazolyl)pyridine derivative which demonstrated a potent IC₅₀ of 8.5 nM. acs.orgnih.gov

| Compound | Core Ring at 3-position | Human CH24H IC₅₀ (nM) |

| 3 | Piperidin-4-yl | 950 |

| 4 | Piperazinyl | 52 |

| 5 | Phenyl | 74 |

| 6 | Piperidin-1-yl | 8.1 |

| 17 | 4-(4-methyl-1-pyrazolyl)pyridine | 8.5 |

Another class of potent CH24H inhibitors is based on a 4-arylpyridine scaffold. Soticlestat ((4-benzyl-4-hydroxypiperidin-1-yl)(2,4'-bipyridin-3-yl)methanone) is a highly potent, selective, and brain-penetrant CH24H inhibitor with an IC₅₀ of 7.4 nM. q4cdn.comacs.org Structure-activity relationship studies revealed that the introduction of a hydroxyl group on the piperidine (B6355638) ring significantly increases CH24H inhibitory activity. q4cdn.comacs.org

| Compound | R¹ | R² | Human CH24H IC₅₀ (nM) |

| 3a | H | H | 110 |

| 3e | OH | H | 16 |

| 3f | H | OH | 2.7 |

Soluble Epoxide Hydrolase (sEH) Inhibition and Modulation

Derivatives of piperidine have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. nih.gov A series of potent non-urea, amide-based inhibitors of sEH have been developed, with some compounds exhibiting sub-nanomolar inhibitory activity. nih.gov

Structure-activity relationship studies have shown that the position of substituents on the piperidine ring is crucial for activity. For example, placing an amide at the 3-position of piperidine generally leads to higher potency against human sEH compared to substitution at the 4-position. nih.gov

| Compound | Position of Amide on Piperidine | R | hsEH IC₅₀ (nM) | msEH IC₅₀ (nM) |

| A1 | 4 | N,N-diethyl | 2.2 | 0.53 |

| B1 | 3 | N,N-diethyl | 0.35 | 0.38 |

| B3 | 3 | 2-hydroxyethyl | 0.28 | 0.23 |

Piperidinyl urea derivatives have also been identified as potent sEH inhibitors. mdpi.comnih.gov The potency of these compounds is influenced by the nature and position of substituents on the aryl ring attached to the urea moiety. mdpi.com For example, the presence of an alkoxy group at the para position of the phenyl ring can significantly enhance sEH inhibitory activity. mdpi.com

Selectivity Against Related Monoamine Oxidases (MAO-A and MAO-B)

A key feature of the 3-(piperidin-4-ylmethoxy)pyridine-containing LSD1 inhibitors is their high selectivity over the related flavin-dependent monoamine oxidases, MAO-A and MAO-B. nih.gov This selectivity is crucial for minimizing off-target effects, as MAO-A and MAO-B are involved in the metabolism of neurotransmitters. nih.gov

The potent LSD1 inhibitors showed negligible inhibition of MAO-A (Kᵢ > 50 μM). nih.gov While some weak activity against MAO-B was observed, the most potent LSD1 inhibitors exhibited very high selectivity, with over 160-fold and 640-fold selectivity against MAO-B for compounds 16 and 17 , respectively. nih.gov

| Compound | LSD1 Kᵢ (μM) | MAO-A Kᵢ (μM) | MAO-B Kᵢ (μM) | Selectivity vs MAO-A | Selectivity vs MAO-B |

| 5 | 2.1 | >50 | 9.7 | >24 | 4.6 |

| 16 | 0.053 | >50 | 18.7 | >940 | >160 |

| 17 | 0.029 | >50 | 18.7 | >1700 | >640 |

| 22 | <0.046 | >50 | 2.6 | >1100 | >56 |

In a different chemical series, pyridazinobenzylpiperidine derivatives have been synthesized and evaluated as MAO inhibitors. mdpi.comnih.govresearchgate.net Many of these compounds displayed a preference for inhibiting MAO-B over MAO-A. mdpi.comnih.govresearchgate.net For instance, compound S5 was identified as the most potent MAO-B inhibitor in its series with an IC₅₀ of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.comnih.govresearchgate.net Similarly, pyridazinone derivatives have been developed as highly selective MAO-B inhibitors, with compound TR16 showing an IC₅₀ of 0.17 µM for MAO-B and a selectivity index of over 235. mdpi.comnih.gov

Glycine Transporter 1 (GlyT1) Inhibition

Derivatives of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole (B3156928) have been developed as potent and selective inhibitors of Glycine Transporter 1 (GlyT1). rsc.org GlyT1 is a key regulator of glycine levels in the brain and is a therapeutic target for schizophrenia. rsc.org By mimicking the pyridine ring of a known GlyT1 inhibitor, a series of 4-benzoylpiperidine derivatives were synthesized, with one compound exhibiting an IC₅₀ of 30 nM. rsc.org These compounds demonstrated good selectivity over GlyT2 and various other receptors. rsc.org

Anticancer Potential and Antiproliferative Mechanisms

The inhibition of LSD1 by 3-(piperidin-4-ylmethoxy)pyridine analogs has been directly linked to potent antiproliferative activity against various cancer cell lines. nih.govacs.org These compounds have shown strong antitumor effects in both leukemia and solid tumor cells, while having minimal impact on normal cells. nih.govacs.org

The antiproliferative activity of these LSD1 inhibitors correlates with their enzymatic inhibitory potency. nih.gov For example, potent LSD1 inhibitors demonstrated EC₅₀ values in the nanomolar to low micromolar range against MV4-11 and Molm-13 leukemia cell lines, as well as MCF-7 and MDA-MB-231 breast cancer cells. nih.govfrontiersin.org A notable compound displayed high antiproliferative effects in MV4-11 and Molm-13 leukemia cell lines with EC₅₀ values of 0.36 and 3.4 μM, respectively, and in MDA-MB-231 and MCF-7 breast cancer cell lines with EC₅₀ values of 5.6 and 3.6 μM, respectively. frontiersin.org

| Compound | LSD1 Kᵢ (μM) | MV4-11 EC₅₀ (μM) | Molm-13 EC₅₀ (μM) | MCF-7 EC₅₀ (μM) | MDA-MB-231 EC₅₀ (μM) | WI-38 EC₅₀ (μM) |

| 13 | 0.24 | 1.1 | 4.4 | 6.9 | 8.6 | >50 |

| 16 | 0.053 | 0.36 | 3.4 | 3.6 | 5.6 | 26.6 |

| 17 | 0.029 | 0.28 | 0.84 | 3.3 | 5.1 | >50 |

| 20 | 0.098 | 0.48 | 1.9 | 3.5 | 5.8 | 32.4 |

| 22 | <0.046 | 0.41 | 1.3 | 3.3 | 5.2 | >50 |

In addition to LSD1 inhibitors, other pyridine derivatives have also demonstrated cytotoxic effects against various cancer cell lines. arabjchem.orgwisdomlib.org For instance, a series of 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs have shown selective toxicity for malignant cells over normal cells, with some compounds having submicromolar CC₅₀ values against cancer cell lines. nih.gov Furthermore, novel pyridine and pyrazolyl pyridine conjugates have exhibited potent cytotoxicity against HepG2 cancer cells through the inhibition of PIM-1 kinase and activation of caspases. nih.gov

Inhibition of Cancer Cell Proliferation and Viability

Derivatives of this compound have demonstrated significant potential in curbing the growth of various cancer cell lines. The antiproliferative activity of these compounds is a key area of investigation in the development of novel cancer therapies.

One notable area of research involves the development of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives as potent PI3Kδ inhibitors. Phosphoinositide 3-kinases (PI3Ks) are crucial in regulating cellular functions such as growth, proliferation, and differentiation, making them a key target in cancer treatment. In a particular study, compounds A5 and A8 emerged as highly effective PI3Kδ inhibitors, with IC50 values of 1.3 nM and 0.7 nM, respectively. These values are comparable to or even better than the approved drug idelalisib (IC50 = 1.2 nM). Furthermore, these compounds demonstrated selective antiproliferative activity against the SU-DHL-6 cell line, with IC50 values of 0.16 μM for A5 and 0.12 μM for A8 .

Another class of compounds, diarylpyridine derivatives, has been designed as tubulin polymerization inhibitors. Tubulin is a critical component of the cellular cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis. One such derivative, 10t , exhibited remarkable antiproliferative activities against HeLa, MCF-7, and SGC-7901 cancer cell lines, with IC50 values in the sub-micromolar range.

The table below summarizes the antiproliferative activity of selected this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| A5 | SU-DHL-6 | 0.16 |

| A8 | SU-DHL-6 | 0.12 |

| 10t | HeLa | 0.19 |

| 10t | MCF-7 | 0.22 |

| 10t | SGC-7901 | 0.33 |

Apoptosis Induction Pathways

Beyond inhibiting proliferation, a crucial mechanism through which anticancer agents exert their effects is the induction of programmed cell death, or apoptosis. Several derivatives incorporating pyridine and piperidine moieties have been shown to trigger this process in cancer cells through various signaling pathways.

One study on a novel pyrazolo[3,4-d]pyridazine derivative, PPD-1 , demonstrated its ability to induce apoptosis in lung cancer cells by disrupting the delicate balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. nih.gov Treatment with PPD-1 led to a significant increase in the expression of Bax, alongside a decrease in Bcl-2 expression. nih.gov This shift in the Bax/Bcl-2 ratio is a key event in the intrinsic mitochondrial pathway of apoptosis. The study found that the percentage of apoptotic cells in A549 lung cancer cells treated with PPD-1 was significantly higher than in untreated cells (10.06% vs 0.57%). nih.gov Furthermore, PPD-1 treatment resulted in the significant overexpression of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov

In another investigation, a diarylpyridine derivative, 10t , was found to induce apoptosis in HeLa cells in a dose-dependent manner. tandfonline.com This compound was shown to disrupt the cellular microtubule structure, leading to cell cycle arrest at the G2/M phase, which subsequently triggers apoptosis. tandfonline.com The proportion of apoptotic cells increased from 7.67% in the untreated control group to 34.22% after treatment with a 3-fold IC50 concentration of 10t . tandfonline.com

Furthermore, research on the heterocyclic amine 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1 ) has elucidated its mechanism of apoptosis induction. Trp-P-1 was found to primarily activate the caspase-8-mediated pathway, which involves the protein Bid. researchgate.net This is often referred to as the extrinsic pathway of apoptosis. The study also identified a delayed involvement of a p53/NF-κB-mediated side pathway that includes Bax, Bcl-2, and caspase-9, components of the intrinsic pathway. researchgate.net

These findings collectively indicate that pyridine and piperidine-containing compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspase cascades.

Modulation of Histone Methylation in Cancer

Epigenetic modifications, such as histone methylation, play a critical role in gene expression regulation and are often dysregulated in cancer. nih.govmdpi.com Histone demethylases, therefore, represent promising targets for cancer therapy. mdpi.com Derivatives of this compound have emerged as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme responsible for maintaining balanced methylation levels at histone H3 lysine 4 (H3K4). nih.gov

A series of 3-(piperidin-4-ylmethoxy)pyridine containing compounds have been designed and synthesized as potent LSD1 inhibitors, with Kᵢ values as low as 29 nM. nih.govacs.org These compounds exhibit high selectivity against related monoamine oxidases A and B. acs.org Enzyme kinetics and docking studies have suggested that they act as competitive inhibitors against a dimethylated H3K4 substrate. nih.gov

The inhibition of LSD1 by these potent derivatives leads to an increase in cellular H3K4 methylation, which in turn strongly inhibits the proliferation of several leukemia and solid tumor cells. nih.govacs.org For instance, these compounds have shown EC50 values as low as 280 nM in cellular antiproliferation assays, while having negligible effects on normal cells. nih.govacs.org The crystal structure of LSD1 in complex with one such inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, has been determined, providing a detailed understanding of the binding mode. mdpi.com This structural information is crucial for the rational design of even more potent and selective reversible LSD1 inhibitors. mdpi.com

The table below presents the inhibitory activity of selected 3-(piperidin-4-ylmethoxy)pyridine derivatives against LSD1 and their antiproliferative effects on a cancer cell line.

| Compound | LSD1 Kᵢ (nM) | MV4-11 EC₅₀ (µM) |

| 5 | 190 | 1.8 |

| 16 | 29 | 0.28 |

| 17 | 40 | 0.43 |

| 22 | 33 | 0.41 |

Antimicrobial Activity Investigations

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. The this compound scaffold has been explored for its potential in developing new antimicrobial drugs with diverse mechanisms of action.

Antibacterial Efficacy Against Gram-Positive Bacteria

Several studies have highlighted the potential of pyridine derivatives as effective antibacterial agents, particularly against Gram-positive bacteria. For instance, a series of nicotinic acid benzylidene hydrazide derivatives showed significant activity against Staphylococcus aureus and Bacillus subtilis. nih.gov Similarly, certain substituted Mannich bases have demonstrated high antibacterial activity against these Gram-positive species. nih.gov

In a study evaluating various pyridine derivatives, compounds 5a , 6b , and 7a exhibited notable antibacterial activity against Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) of 50 μg/ml. ajol.info This activity was half that of the standard drug ampicillin (MIC = 25 μg/ml). ajol.info

The table below summarizes the antibacterial activity of selected pyridine derivatives against Gram-positive bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) |

| 5a | Bacillus cereus | 50 |

| 6b | Bacillus cereus | 50 |

| 7a | Bacillus cereus | 50 |

Antifungal Activity

Derivatives of this compound and related structures have shown promising activity against a range of fungal pathogens. The antifungal potential of these compounds is a significant area of research, with studies demonstrating efficacy against clinically relevant species such as Candida albicans and Aspergillus niger.

In one study, synthetic 3-alkylpyridine alkaloid analogs were evaluated for their anti-Candida activity. Alkaloid 1 displayed both fungistatic and fungicidal effects against several Candida species, including C. albicans, with a Minimum Inhibitory Concentration (MIC) of 7.8 μg/mL and a Minimum Fungicidal Concentration (MFC) of 62.5 μg/mL. scielo.br Another derivative, 2d , also showed activity against all tested Candida strains. scielo.br

Another class of compounds, pyridines and pyrimidines, were found to have antifungal activity against a strain of C. albicans lacking certain efflux pumps. nih.gov This suggests that these compounds are actively transported out of wild-type fungal cells. The mechanism of action is believed to be the inhibition of lanosterol demethylase, a key enzyme in ergosterol biosynthesis. nih.gov

Furthermore, a study on various pyridine derivatives revealed that compound 3b had an equivalent activity to the standard antifungal drug miconazole against C. albicans, with an MIC of 25 μg/ml. ajol.info Hybrid piperine–pyridine derivatives have also been screened for their antifungal properties against Aspergillus niger and Candida albicans. nih.gov

The table below presents the antifungal activity of selected pyridine and piperidine derivatives.

| Compound | Fungal Strain | MIC (µg/mL) |

| Alkaloid 1 | Candida albicans | 7.8 |

| 3b | Candida albicans | 25 |

Antiviral Properties

The pyridine nucleus is a common feature in a variety of antiviral agents. nih.gov Research has shown that pyridine-containing heterocycles exhibit a broad spectrum of antiviral activities against several viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and respiratory syncytial virus (RSV). nih.gov

The mechanisms of action for these antiviral pyridine derivatives are diverse and can include the inhibition of viral enzymes such as reverse transcriptase and polymerase, as well as interference with viral entry, maturation, and replication. nih.gov

In a specific study, 3-aralkyl-thiomethylimidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their antiviral activity. This highlights the potential of modifying the this compound scaffold to develop novel antiviral therapeutics.

While a broad range of pyridine derivatives have shown antiviral potential, further research is needed to specifically elucidate the antiviral properties of compounds based on the this compound core.

Inhibition of Biofilm Formation

The pyridine nucleus is recognized for its effectiveness in inhibiting bacterial biofilm formation. nih.gov Research into pyridine derivatives has shown their potential to combat biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to antibiotics. frontiersin.org For instance, certain 2,4-disubstituted pyridine derivatives have been found to be effective against M. tuberculosis biofilms. frontiersin.org Supplementing media with these compounds at concentrations of 0.4 and 0.6 μg/ml resulted in the inhibition of biofilm development, with one compound causing an approximate 80% decrease in the viability of the tubercle bacilli within the biofilm. frontiersin.org

While direct studies on this compound itself for biofilm inhibition are not extensively detailed in the provided context, the broader class of pyridine-containing compounds shows significant promise. For example, novel triazole functionalized pyridine derivatives have been synthesized and screened for their biofilm inhibition activity, with some compounds showing promising results specifically against Staphylococcus aureus. researchgate.net Similarly, analogues of the marine alkaloid nortopsentin, which include a bis(indolyl)pyridine structure, have been developed as inhibitors of bacterial biofilm formation. nih.gov The plant-derived alkaloid piperine, which contains a piperidine ring, has also demonstrated concentration-dependent antibiofilm activity against Candida albicans without affecting the organism's growth in its planktonic form. nih.gov This body of research underscores the potential of the pyridine and piperidine scaffolds, core components of this compound, as a basis for developing new anti-biofilm agents.

Central Nervous System (CNS) Activities and Neuropharmacology

The this compound scaffold is a key structural motif in compounds targeting the central nervous system, owing to the versatile pharmacological properties of both piperidine and pyridine rings. ijnrd.orgresearchgate.net Piperidine derivatives are well-known for a range of CNS applications, including antipsychotic and neuroprotective qualities. ijnrd.orgmdpi.com

Atypical antipsychotics, also known as second-generation antipsychotics, are a class of drugs used to treat psychiatric conditions like schizophrenia and bipolar disorder. wikipedia.org Unlike first-generation (typical) antipsychotics, they are less likely to cause extrapyramidal side effects, which are drug-induced movement disorders. drugs.commedicalnewstoday.com The mechanism of atypical antipsychotics generally involves blocking both serotonin (5-HT) and dopamine receptors in the brain, with a higher affinity for serotonin receptors. drugs.commedicalnewstoday.comnih.gov

The piperidine moiety is a common feature in several atypical antipsychotic agents. ijnrd.org For example, iloperidone, which belongs to the piperidinyl-benzisoxazole class, is an antagonist with high affinity for serotonergic (5-HT₂ₐ), dopaminergic (D₂ and D₃), and adrenergic receptors. nih.gov The development of new antipsychotics often focuses on multi-target ligands that interact with D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors, a profile believed to be beneficial for treating schizophrenia. nih.gov Research in this area includes the synthesis and evaluation of various derivatives, where the piperidine or piperazine scaffold is systematically modified to optimize receptor affinity and selectivity. nih.gov

The this compound structure is central to the design of ligands for serotonin and dopamine receptors, which are key targets in the treatment of psychosis and other CNS disorders. nih.gov Both generations of antipsychotic medications tend to block receptors in the brain's dopamine pathways, but atypical agents also act on serotonin receptors. wikipedia.org

Research has systematically explored the structure-activity relationships of piperidine-containing compounds to enhance affinity and selectivity for specific dopamine receptor subtypes, such as D₄. For instance, starting with a lead compound, researchers optimized different parts of the molecule, finding that a 4-substituted piperidine was optimal for D₄ affinity. nih.gov This systematic modification led to the discovery of 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, a potent D₄ antagonist with over 500-fold selectivity over the D₂ receptor. nih.gov

Similarly, in the search for multi-target agents for Parkinson's disease, novel piperazine derivatives were designed based on a bioisosterism approach to act as agonists for D₂/D₃ and 5-HT₁ₐ receptors. thieme-connect.com This research highlights the importance of the piperidine/piperazine core in achieving desired pharmacological profiles. The data below illustrates the receptor binding affinities for selected multi-target compounds.

| Compound | D₂ Receptor (EC₅₀) | D₃ Receptor (EC₅₀) | 5-HT₁ₐ Receptor (EC₅₀) |

| 7b | 0.9 nmol/L | 19 nmol/L | 2.3 nmol/L |

| 34c | 3.3 nmol/L | 10 nmol/L | 1.4 nmol/L |

| This table displays the half-maximal effective concentration (EC₅₀) values for compounds 7b and 34c at dopamine (D₂/D₃) and serotonin (5-HT₁ₐ) receptors, indicating their agonistic activity. thieme-connect.com |

The pyridine ring is a key component in compounds being investigated for the treatment of Alzheimer's disease (AD). researchgate.netresearchgate.net AD is a progressive neurodegenerative disorder often characterized by the aggregation of amyloid β-peptide (Aβ). nih.gov Therapeutic strategies often focus on inhibiting acetylcholinesterase (AChE), preventing Aβ aggregation, or targeting the beta-secretase 1 (BACE-1) enzyme. researchgate.netresearchgate.net

Derivatives containing pyridine and piperidine structures have shown promise in this area. For example, N-benzylidene imidazo[1,2a] pyridine derivatives linked to a benzyl (B1604629) piperidine have been found to be effective AChE inhibitors. researchgate.netresearchgate.net Furthermore, a pyridine amine derivative known as PAT was shown to inhibit both self- and metal-induced Aβ aggregation. In vivo studies demonstrated that PAT could ameliorate cognitive functions in an AD mouse model, making it a potential lead compound for anti-AD drugs. nih.gov The versatility of the piperidine scaffold is also highlighted by its presence in established AD therapies like donepezil. ijnrd.org

Other Pharmacological Applications of this compound Derivatives

The therapeutic potential of the this compound scaffold extends beyond CNS disorders. Derivatives incorporating this structure have been investigated for a variety of other pharmacological applications.

Anticancer Activity : Certain (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives have been synthesized and evaluated for their antiproliferative activity. researchgate.net One of the most active compounds in a series, featuring nitro and fluoro substitutions, effectively inhibited the growth of human leukemia cells (K562 and Reh) at low concentrations. researchgate.net

Enzyme Inhibition :

Lysine Specific Demethylase 1 (LSD1) Inhibition : 3-(Piperidin-4-ylmethoxy)pyridine containing compounds have been developed as potent inhibitors of LSD1, an enzyme targeted in certain cancers. These compounds showed Kᵢ values as low as 29 nM and high selectivity over related monoamine oxidases. They were found to inhibit the proliferation of several leukemia and solid tumor cells with EC₅₀ values as low as 280 nM. acs.org

Cholesterol 24-Hydroxylase (CH24H) Inhibition : In an effort to develop novel inhibitors for CH24H, researchers designed and synthesized 3,4-disubstituted pyridine derivatives. acs.org Starting from a 3-substituted-4-phenylpyridine scaffold, the introduction of a piperidin-4-yl group yielded a compound with an IC₅₀ value of 950 nM. Further optimization led to the discovery of a derivative with an IC₅₀ of 8.5 nM, which demonstrated the ability to reduce 24HC levels in the mouse brain upon oral administration. acs.org

The table below summarizes the inhibitory activities of selected this compound derivatives against different enzyme targets.

| Derivative Class | Target Enzyme | Inhibitory Activity |

| 3-(Piperidin-4-ylmethoxy)pyridine derivative | LSD1 | Kᵢ = 29 nM |

| 4-Phenyl-3-(piperidin-4-yl)pyridine derivative | CH24H | IC₅₀ = 950 nM |

| Optimized 4-(4-methyl-1-pyrazolyl)pyridine derivative | CH24H | IC₅₀ = 8.5 nM |

| This table shows the inhibitory potency (Kᵢ or IC₅₀) of different pyridine-piperidine derivatives against specific enzyme targets relevant to cancer and neuropharmacology. acs.orgacs.org |

Mechanism of Action Studies and Target Validation for 3 Piperidin 4 Yl Pyridine Compounds

Molecular Target Identification and Characterization

Research has identified several distinct molecular targets for compounds incorporating the 3-(piperidin-4-yl)pyridine core, highlighting the versatility of this chemical scaffold. Key targets include enzymes involved in epigenetic regulation, cholesterol metabolism, and neurotransmission.

One of the most significant targets identified is Lysine-Specific Demethylase 1 (LSD1) , an enzyme crucial for regulating gene expression through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4). nih.govnih.govacs.org Overexpression of LSD1 is linked to certain cancers, making it a validated drug target. nih.gov Derivatives of this compound, specifically those with a 4-ylmethoxy linkage, have been developed as potent, non-covalent inhibitors of LSD1. nih.govacs.org

Another important enzyme target is Cholesterol 24-hydroxylase (CH24H, or CYP46A1) , a brain-specific cytochrome P450 enzyme. acs.orgnih.gov This enzyme plays a critical role in brain cholesterol homeostasis by converting cholesterol to 24S-hydroxycholesterol. acs.orgnih.gov Novel 3-piperidinyl pyridine (B92270) derivatives have been designed as highly potent and selective inhibitors of CH24H, representing a potential therapeutic avenue for neurological disorders. acs.orgnih.gov

Furthermore, the piperidine-pyridine framework is a component of ligands targeting sigma receptors (σ1 and σ2) and cholinesterases (AChE and BuChE) . researchgate.net For example, certain polyfunctionalized pyridines incorporating a benzylpiperidin-4-yl moiety have demonstrated high affinity for the σ1 receptor and potent inhibition of acetylcholinesterase (AChE). researchgate.net

Additional research has pointed to Src-kinase and the PI3K pathway as targets for methylpiperidin-4-ylphenyl-nicotinamide derivatives, which are structurally related to the core compound. researchgate.net

Elucidation of Ligand-Target Binding Modes through Experimental Techniques

Understanding how these compounds bind to their targets is fundamental to optimizing their efficacy and selectivity. A combination of enzyme kinetics, biochemical assays, and molecular modeling has been employed to characterize these interactions.

Enzyme kinetic studies are essential for determining the mechanism by which a compound inhibits its target enzyme. For the 3-(piperidin-4-ylmethoxy)pyridine-based inhibitors of LSD1, kinetic analyses were performed by measuring the initial velocities of the enzyme-catalyzed reaction at increasing concentrations of both the inhibitor and the substrate. nih.gov The data were fitted to competitive, uncompetitive, and noncompetitive inhibition models. nih.gov These studies concluded that the compounds act as competitive inhibitors with respect to the dimethylated H3K4 substrate, indicating that the inhibitor and the natural substrate compete for binding to the active site of the enzyme. nih.govnih.govacs.org

Biochemical assays are used to quantify the affinity and functional effect of a compound on its target protein. For derivatives targeting CH24H, inhibitory activity was determined using a human CH24H enzyme assay, which measured the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). acs.org The introduction of a piperidin-4-yl group to a 4-phenylpyridine (B135609) scaffold resulted in a compound with an IC50 value of 950 nM, validating this class as CH24H inhibitors. acs.org Further optimization led to derivatives with single-digit nanomolar inhibitory activity. acs.org

For compounds targeting sigma receptors, radioligand binding assays are used to determine binding affinities (Ki). A pyridine derivative containing a 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino} moiety was found to have a high affinity for the human σ1 receptor, with a Ki value of 1.45 nM. researchgate.net Functional activity of piperidine (B6355638) derivatives has also been assessed in various cellular contexts, including their antiproliferative effects on human leukemia cells. researchgate.net

| Compound Class | Target | Assay Type | Key Finding (Value) | Reference |

|---|---|---|---|---|

| 4-Phenyl-3-(piperidin-4-yl)pyridine derivative | CH24H | Human Enzyme Assay | IC50 = 950 nM | acs.org |

| Optimized 3-Piperidinyl Pyridine derivative | CH24H | Human Enzyme Assay | IC50 = 8.5 nM | nih.gov |

| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}pyridine derivative | σ1 Receptor | Binding Assay | Ki = 1.45 nM | researchgate.net |

| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}pyridine derivative | AChE | Enzyme Inhibition Assay | IC50 = 13 nM | researchgate.net |

| 3-(Piperidin-4-ylmethoxy)pyridine (B1265346) derivative (Compound 17) | LSD1 | Enzyme Inhibition Assay | Ki = 29 nM | nih.govnih.gov |

Cellular and Molecular Pathway Modulation by this compound Derivatives

The interaction of these compounds with their molecular targets initiates a cascade of events that alter cellular and molecular pathways. Inhibition of LSD1 by 3-(piperidin-4-ylmethoxy)pyridine derivatives leads to an increase in cellular H3K4 methylation levels. nih.govacs.org This epigenetic modification is associated with changes in gene expression that can suppress cell growth, and these compounds have been shown to strongly inhibit the proliferation of leukemia and solid tumor cells. nih.govnih.gov

Similarly, derivatives of 4-(3-(piperidin-4-yl)propyl)piperidine have demonstrated potent antiproliferative activity against human leukemia cell lines. researchgate.net Mechanistic studies revealed that the cytotoxic effects of these compounds are linked to the induction of apoptosis , a form of programmed cell death. researchgate.net This was confirmed through cell cycle analysis and DNA fragmentation assays. researchgate.net Other related derivatives targeting Src-kinase have also been shown to induce cell cycle arrest and interfere with both apoptotic and autophagic pathways in colorectal cancer cells. researchgate.net

Selectivity Profiling Against Off-Targets and Related Enzymes

To be viable as therapeutic agents or research tools, compounds must exhibit selectivity for their intended target over other related proteins to minimize off-target effects. Derivatives of this compound have been extensively profiled for their selectivity.

The LSD1 inhibitors based on the 3-(piperidin-4-ylmethoxy)pyridine scaffold were tested against the structurally related flavin-dependent enzymes Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). nih.gov These compounds showed excellent selectivity, with Ki values greater than 50 µM for MAO-A, representing a selectivity index of over 160-fold for LSD1. nih.govacs.org The most potent compound was also tested against Akt kinase and found to have only weak activity (IC50 = 87.6 µM), further confirming its high selectivity for LSD1. nih.gov

For the CH24H inhibitors, selectivity was assessed against other cytochrome P450 enzymes. An optimized compound demonstrated excellent selectivity, with negligible inhibitory activity against off-target CYPs, including CYP3A4, CYP2C8, CYP2C9, and CYP2D6. acs.org

In the case of the sigma receptor ligands, a developed pyridine derivative exhibited a 290-fold selectivity for the σ1 receptor subtype over the σ2 receptor subtype, which is a critical feature for developing subtype-specific pharmacological probes. researchgate.net

| Compound Series | Primary Target | Off-Target / Related Enzyme | Selectivity Finding | Reference |

|---|---|---|---|---|

| 3-(Piperidin-4-ylmethoxy)pyridine | LSD1 | MAO-A | >160-fold selective for LSD1 (Ki > 50 µM) | nih.govacs.org |

| 3-(Piperidin-4-ylmethoxy)pyridine | LSD1 | MAO-B | Weak inhibition (Ki = 9.7 - 18.7 µM) | nih.gov |

| 3-(Piperidin-4-ylmethoxy)pyridine | LSD1 | Akt kinase | High selectivity (IC50 = 87.6 µM) | nih.gov |

| 3-Piperidinyl Pyridine | CH24H | CYP3A4, CYP2C8, CYP2C9, CYP2D6 | Negligible inhibitory activity | acs.org |

| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}pyridine | σ1 Receptor | σ2 Receptor | 290-fold selective for σ1 | researchgate.net |

Computational Chemistry and in Silico Approaches in 3 Piperidin 4 Yl Pyridine Research

Molecular Docking Simulations for Binding Mode Prediction and Ligand Design

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(Piperidin-4-yl)pyridine research, docking simulations are extensively used to elucidate the binding modes of its derivatives within the active sites of biological targets, which is crucial for structure-based drug design.

Research on inhibitors for Lysine (B10760008) Specific Demethylase 1 (LSD1) utilized docking studies to design potent compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core. nih.gov Modeling predicted that the protonated piperidine (B6355638) amino group could form a key hydrogen bond with Asp555, while the pyridine (B92270) ring could engage in favorable electrostatic and hydrophobic interactions with the flavin ring of FAD and Tyr761. nih.gov For instance, the docking of compound 17 into the LSD1 active site revealed that its central pyridine ring is predicted to have hydrophobic and electrostatic interactions with residues such as Tyr761, Ala809, Thr810, and Ala539. nih.gov

Similarly, in the development of novel Cholesterol 24-Hydroxylase (CH24H) inhibitors, a structure-based drug design approach was initiated from known compounds. acs.org The X-ray crystal structure of a potent derivative in complex with CH24H revealed a unique binding mode where the pyridine nitrogen directly coordinates to the heme iron, and a phenyl ring engages in hydrophobic interactions. acs.org

Docking studies have also been applied to pyridinyl thiazole derivatives, where the PyRx virtual screening tool was used to investigate hydrogen bonding interactions within the active site of the HepG2 cancer protein (PDB code: 4MMH). Furthermore, in the design of acetylcholinesterase (AChE) inhibitors, docking simulations showed that the piperidine ring of a hydroxypyridin-4-one derivative interacted hydrophobically with Tyr336, Tyr123, and Phe337, while the nitrogen atom of the piperidine ring formed a π-cation interaction with Phe294. nih.gov

These examples underscore the power of molecular docking to not only predict how ligands bind but also to rationally guide the design of new analogs with improved potency and selectivity.

Table 1: Molecular Docking Findings for Piperidine-Pyridine Derivatives

| Compound/Derivative Class | Target Protein | Key Predicted Interactions | Source |

|---|---|---|---|

| 3-(Piperidin-4-ylmethoxy)pyridine derivatives | Lysine Specific Demethylase 1 (LSD1) | Hydrogen bond with Asp555; electrostatic/hydrophobic interactions with FAD and Tyr761. | nih.gov |

| 3-Substituted-4-phenylpyridine derivatives | Cholesterol 24-Hydroxylase (CH24H) | Pyridine nitrogen coordinates to heme iron; phenyl ring in hydrophobic pocket. | acs.org |

| Pyridinyl thiazole derivatives | HepG2 Cancer Protein (4MMH) | Analysis of hydrogen bonding interactions in the active site. |

Virtual Screening Strategies for Identifying Novel this compound Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This method is particularly effective for identifying novel scaffolds that can serve as starting points for lead optimization.

One common strategy is scaffold hopping, which involves searching for isosteric replacements for a core part of a known active molecule while retaining its essential binding elements. In a study targeting mutant isocitrate dehydrogenase 1 (mIDH1), scaffold hopping was performed on a potent inhibitor with a pyridin-2-one backbone. This led to the generation of a virtual database of 1000 compounds, which were then screened via docking to identify 100 new structures with improved docking scores. nih.govmdpi.com This process successfully identified novel piperazin-2-one replacements that were predicted to form favorable hydrogen bonds. mdpi.com

Virtual screening coupled with other computational methods has been employed to identify novel pyrazolo-piperidinone compounds targeting the TEAD Interface 3, an important target in cancer. nih.gov This integrated approach, which included computational ADME-T prediction, led to the identification of compounds with binding affinities in the low micromolar range. nih.gov

These strategies are highly applicable to the this compound core, allowing researchers to explore vast chemical spaces efficiently and identify diverse and patentable new chemical entities for various therapeutic targets.

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and complexes over time, offering insights that are complementary to static docking poses. mdpi.com This technique is used to assess the stability of ligand-protein interactions, observe conformational changes in the protein or ligand, and refine binding mode hypotheses. mdpi.comarxiv.org

In the study of acetylcholinesterase inhibitors, MD simulations were performed on a docked complex of a hydroxypyridin-4-one derivative. The low average root-mean-square deviation (RMSD) value of 2.25 Å indicated minimal structural changes in the active site residues, suggesting a stable binding mode. nih.gov Similarly, MD simulations of novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives targeting α-amylase showed that the ligand-protein complex stabilized after 25 nanoseconds, confirming the docking results. plos.org

MD simulations are also crucial for understanding the dynamic nature of protein-ligand recognition. For pyrazolo[1,5-a]pyridine analogues targeting phosphodiesterase 4 (PDE4), MD simulations confirmed the accuracy of the docking-predicted binding sites and the reliability of the active conformations. nih.gov The versatility of MD simulations is broad, aiding in the characterization of protein structure and dynamics, lipid-protein interactions, and protein-ligand interactions. mdpi.com These simulations have been applied to poly-pyridine complexes with lanthanides to better understand their complexation in different environments, such as in the gas phase and in water solutions.

Pharmacophore Modeling and Ligand-Based Drug Design for this compound Analogs

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the target is unknown or to complement receptor-based approaches. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target. dovepress.com

This approach has been successfully applied to various targets relevant to pyridine and piperidine-containing compounds. For instance, a five-point pharmacophore model (AHHRR) was developed for a series of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors. nih.gov The model highlighted that one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups are crucial for inhibitory activity. nih.gov

In another study, a three-dimensional pharmacophore model was generated for dipeptidyl peptidase IV (DPP-IV) inhibitors, which successfully retrieved active compounds from a database with high enrichment, demonstrating its utility for virtual screening. researchgate.net The concept is broadly applicable for identifying novel molecules with a desired biological effect, as well as for ADME-tox modeling and predicting off-target effects. dovepress.com By aligning this compound analogs to a validated pharmacophore model, researchers can prioritize the synthesis of compounds that are most likely to be active, thereby streamlining the drug design process.

Table 2: Example Pharmacophore Model Features

| Target | Key Pharmacophoric Features | Model Type | Application | Source |

|---|---|---|---|---|

| Phosphodiesterase 4 (PDE4) | 1 Hydrogen Bond Acceptor, 2 Aromatic Rings, 2 Hydrophobic Groups | Ligand-Based (AHHRR.3) | Design of pyrozolo[1,5-a]pyridine analogues | nih.gov |

| Dipeptidyl Peptidase IV (DPP-IV) | Not specified | Ligand-Based | Virtual screening for novel inhibitors | researchgate.net |

Application of Machine Learning and Artificial Intelligence in Predicting Biological Activity and Targets

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery by enabling rapid and accurate prediction of the biological activity of chemical compounds. nih.gov These models can learn complex structure-activity relationships (SAR) from large datasets, allowing for the prediction of a compound's properties without the need for synthesis and testing. ijcrt.org

Various ML models, including random forest, gradient boosting, and neural networks, have been trained to predict the biological activity of molecules like aromatase inhibitors. nih.gov In one study, a random forest model achieved a high coefficient of determination (R² = 0.84), indicating strong predictive power. nih.gov Such trained models can then be used for large-scale virtual screening of chemical databases to identify novel hit compounds. ijcrt.orgnih.gov